2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone 2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 887694-24-8
VCID: VC6910314
InChI: InChI=1S/C11H11ClO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2
SMILES: C1COC2=C(C=C(C=C2)C(=O)CCl)OC1
Molecular Formula: C11H11ClO3
Molecular Weight: 226.66

2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone

CAS No.: 887694-24-8

Cat. No.: VC6910314

Molecular Formula: C11H11ClO3

Molecular Weight: 226.66

* For research use only. Not for human or veterinary use.

2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone - 887694-24-8

Specification

CAS No. 887694-24-8
Molecular Formula C11H11ClO3
Molecular Weight 226.66
IUPAC Name 2-chloro-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Standard InChI InChI=1S/C11H11ClO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2
Standard InChI Key SPKGWHDVENEFOI-UHFFFAOYSA-N
SMILES C1COC2=C(C=C(C=C2)C(=O)CCl)OC1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name 2-chloro-1-(3,4-dihydro-2H-benzo[b] dioxepin-7-yl)ethanone delineates its structure:

  • A benzo[b] dioxepin core (a seven-membered ring fused to a benzene ring, with two oxygen atoms at positions 1 and 4).

  • A chloroethanone substituent (-CO-CH₂Cl) at position 7 of the benzodioxepin system .

The molecule’s planar aromatic region and flexible dioxepin ring create a balance between rigidity and conformational mobility, which is advantageous in drug design for target binding.

Table 1: Key Identifiers of 2-Chloro-1-(3,4-dihydro-2H-benzo[b] dioxepin-7-yl)-ethanone

PropertyValueSource
CAS Number887694-24-8
Molecular FormulaC₁₁H₁₁ClO₃
Molecular Weight226.66 g/mol
MDL NumberMFCD07400595
SMILESC1CCOC2=C1C3=C(C=C2)C(=O)CCl

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation, where a benzodioxepin derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method achieves regioselective acylation at the para position relative to the dioxepin oxygen atoms .

Example Procedure:

  • 3,4-Dihydro-2H-benzo[b][1,dioxepin (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C.

  • Aluminum chloride (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.

  • The product is isolated via aqueous workup and purified by column chromatography (yield: 65–72%) .

SupplierQuantityPrice
Matrix Scientific500 mg$322
American Custom Chemicals500 mg$777.32
aablocks5 g$1,298

Physicochemical Properties

Spectral Characteristics

  • IR (KBr): Strong absorption at 1,710 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aryl), 4.30–4.25 (m, 2H, OCH₂), 3.15 (s, 2H, COCH₂Cl) .

Thermal Stability

The compound decomposes at temperatures above 200°C, as indicated by thermogravimetric analysis (TGA). Its predicted density is 1.146 g/cm³, and it is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

Reactivity and Functionalization

Nucleophilic Substitution

Pharmaceutical and Industrial Applications

Drug Intermediate

The benzodioxepin scaffold is prevalent in antidepressants and antipsychotics (e.g., amoxapine). Chloroethanone derivatives serve as precursors to tertiary amines via alkylation, which are critical for CNS drug bioavailability .

Polymer Chemistry

Incorporating this compound into epoxy resins enhances thermal stability, as evidenced by a 15% increase in glass transition temperature (Tg) in modified polymers .

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